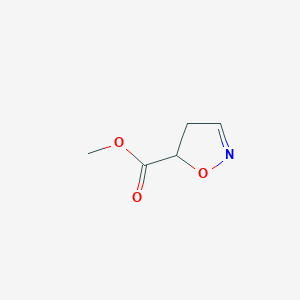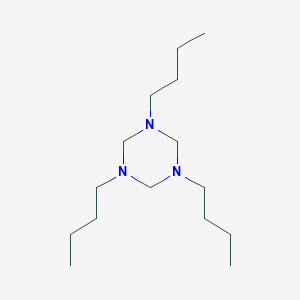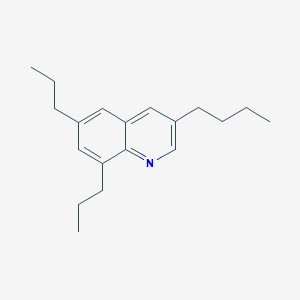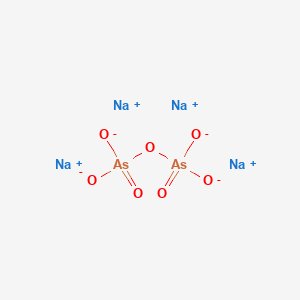
5-Methoxycarbonyl-2-isoxazoline
Overview
Description
5-Methoxycarbonyl-2-isoxazoline (MCI) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. MCI is a five-membered ring containing an isoxazole and a carbonyl group, making it a versatile molecule for the development of new drugs.
Scientific Research Applications
Synthesis and Mechanistic Insights : A method for synthesizing 4-substituted-3,5-bis(methoxycarbonyl)-isoxazoline N-oxides was developed, highlighting the intramolecular nitrite ion displacement by the nitronate anion. This research also discusses the conversion of these isoxazoline N-oxides into 3,5-bis(butylcarbamoyl) isoxazoles (E. Kaji & S. Zen, 1980).
Novel Routes to Isoxazolines : A palladium-mediated method for preparing 3,5-disubstituted Δ2-isoxazolines from β,γ-unsaturated oximes was developed. This approach is tolerant of various functionalities in the starting materials, offering a rapid route to highly functionalized isoxazolines (M. Mosher et al., 2006).
Thermal Rearrangements and Synthesis of Ylides : Isoxazolines undergo thermal rearrangements to form various derivatives, including 3H-imidazol-1-ium ylides and their silver derivatives. This research offers insights into the effects of different solvents and substituents on these transformations (N. Coşkun & Meliha Çetin, 2010).
Ring Transformation into Indole Derivatives : A study on the transformation of 3,5-bis(methoxycarbonyl)-4-phenyl-2-isoxazoline-2-oxides into 2-methoxycarbonyl-1-oxido-3H-indole-3-acetates provides insights into the reaction mechanisms involving N-O bond fission and intramolecular aromatic substitution (K. Takahashi et al., 1985).
Metal-Carbonyl-Induced Reactions : Research on the reaction of 3,5-disubstituted 2-isoxazolines with pentacarbonyliron and nonacarbonyldi-iron reveals complex reaction mechanisms, including N–O and C-4–C-5 bond cleavage, and provides insights into the effects of different substituents (M. Nitta & Tomoshige Kobayashi, 1984).
Formation of Heterocycles : Studies on the synthesis of various heterocycles, including ethenoisoxazolo[5''',4''':3',4']furo[2'',3'':7',8']naphtho[2',3':4,5]furo[3,4-d]isoxazoles and pyrrolo[1,2-e]imidazol-6-ols, demonstrate the versatility of 5-Methoxycarbonyl-2-isoxazoline in forming complex molecular structures (K. Harada et al., 1993; N. Coşkun & Meliha Çetin, 2009).
Future Directions
Isoxazole is a five-membered heterocyclic pharmacophore widely used in drug discovery research . Given their significance, it is imperative to develop new eco-friendly synthetic strategies . Future research may focus on developing alternate metal-free synthetic routes and exploring the potential biological activities of isoxazoline derivatives .
Mechanism of Action
Target of Action
5-Methoxycarbonyl-2-isoxazoline, as a member of the isoxazoline class of compounds, primarily targets GABA- and glutamate-gated chloride channels . These channels play a crucial role in the nervous system of many organisms, including insects. The selective inhibition of these channels leads to hyper-excitation and death of the organism .
Mode of Action
The compound works by being absorbed systemically . Organisms, such as fleas and ticks, must bite the host to be exposed to the compound . Once inside the organism, this compound selectively inhibits GABA- and glutamate-gated chloride channels . This inhibition disrupts the normal functioning of the nervous system, leading to hyper-excitation and eventual death .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of gaba- and glutamate-gated chloride channels . These channels are involved in the transmission of nerve impulses, and their disruption leads to a state of hyper-excitation .
Pharmacokinetics
It is known that isoxazolines, in general, are absorbed systemically . This means that they are taken up into the bloodstream and distributed throughout the body. The onset of action for isoxazolines is reported to be 2 to 4 hours, with nearly 100% of fleas killed within 8 hours .
Result of Action
The primary result of the action of this compound is the death of the organism it targets . By inhibiting GABA- and glutamate-gated chloride channels, the compound induces a state of hyper-excitation in the organism . This hyper-excitation disrupts normal physiological processes, leading to the death of the organism .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It’s worth noting that the general success of Suzuki–Miyaura coupling, a common method for synthesizing isoxazolines, can be influenced by environmental factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups present in the isoxazoline molecule .
Cellular Effects
Many isoxazoles have been found to possess different types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects . These effects are likely to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isoxazolines are known to undergo various transformations due to the presence of a labile N–O bond in the isoxazole ring . This allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds .
Dosage Effects in Animal Models
The effects of 5-Methoxycarbonyl-2-isoxazoline at different dosages in animal models have not been studied. It is known that the effects of isoxazolines can vary with dosage . For example, afoxolaner, an isoxazoline used as an insecticide and acaricide in dogs, is given at a recommended dose of 2.7–7 mg/kg .
Metabolic Pathways
These interactions can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of isoxazolines are likely to be influenced by various factors, including the presence of transporters or binding proteins and the specific structure and functional groups present in the molecule .
Subcellular Localization
The subcellular localization of isoxazolines can be influenced by various factors, including targeting signals and post-translational modifications .
properties
IUPAC Name |
methyl 4,5-dihydro-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-8-5(7)4-2-3-6-9-4/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIUSKMZXDIGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=NO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15055-75-1 | |
| Record name | methyl 4,5-dihydro-1,2-oxazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene](/img/structure/B82422.png)

![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)










